(R)-1,4-Dioxaspiro[4.4]nonan-7-amine
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Overview
Description
(R)-1,4-Dioxaspiro[44]nonan-7-amine is a unique organic compound characterized by its spirocyclic structure, which includes a dioxaspiro ring system and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1,4-Dioxaspiro[4 One common method involves the cyclization of a suitable diol with a ketone or aldehyde to form the dioxaspiro ring
Industrial Production Methods
Industrial production of (R)-1,4-Dioxaspiro[4.4]nonan-7-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are often employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R)-1,4-Dioxaspiro[4.4]nonan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(R)-1,4-Dioxaspiro[4
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which (R)-1,4-Dioxaspiro[4.4]nonan-7-amine exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-dioxaspiro[4.5]decane: Another spirocyclic compound with a similar ring system but different substituents.
1,4-dioxaspiro[4.4]nonane: Lacks the amine group, making it less versatile in certain applications.
Spiro[4.4]nonane-1,3-dione: Contains a diketone functionality instead of the dioxaspiro ring.
Uniqueness
(R)-1,4-Dioxaspiro[4.4]nonan-7-amine is unique due to the presence of both the dioxaspiro ring system and the amine group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in research and industry.
Properties
IUPAC Name |
(8R)-1,4-dioxaspiro[4.4]nonan-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUCRLHGAZBPBK-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1N)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C[C@@H]1N)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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